molecular formula C12H8ClN3OS B11061857 7-(4-chlorophenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

7-(4-chlorophenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

Cat. No.: B11061857
M. Wt: 277.73 g/mol
InChI Key: VDTQQLUHZFSIIR-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This compound is of significant interest due to its potential pharmacological activities and its role as a synthetic intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one typically involves the reaction of 4-amino-5-mercapto-3-methyl-1,2,4-triazole with 4-chlorobenzoyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorophenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazole or thiadiazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted triazolo-thiadiazines.

Scientific Research Applications

7-(4-chlorophenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one has been extensively studied for its scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolo-thiadiazines and triazolo-triazines, such as:

  • 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
  • 1,2,4-triazolo[4,3-b][1,2,4]triazine
  • 1,2,4-triazolo[1,5-c][1,3,5]thiadiazine

Uniqueness

7-(4-chlorophenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with biological targets, making it a valuable candidate for drug development and other applications .

Properties

Molecular Formula

C12H8ClN3OS

Molecular Weight

277.73 g/mol

IUPAC Name

7-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

InChI

InChI=1S/C12H8ClN3OS/c1-7-14-15-12-16(7)11(17)6-10(18-12)8-2-4-9(13)5-3-8/h2-6H,1H3

InChI Key

VDTQQLUHZFSIIR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C(=O)C=C(S2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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